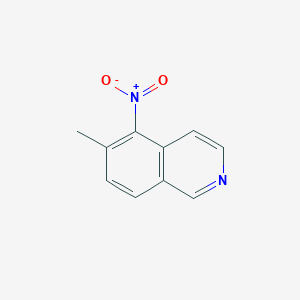

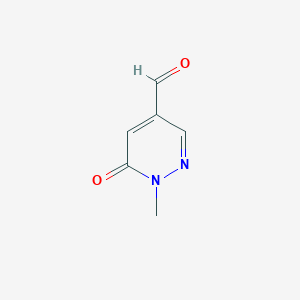

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The structural features of quinoline derivatives, such as the presence of a carboxylic acid group, can significantly influence their chemical behavior and interaction with biological targets .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, a tandem conjugate addition/cyclization protocol has been developed for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, which demonstrates the intricacy of synthesizing such compounds . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their reactivity and interaction with other molecules. X-ray diffraction analysis is a common technique used to elucidate the crystal structure of these compounds . The presence of substituents on the quinoline core, such as the sec-butyl and methyl groups, can influence the molecular conformation and intermolecular interactions, which are essential for understanding the compound's properties and potential as a therapeutic agent.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including hydrogen bonding and noncovalent interactions, which are fundamental for their supramolecular assembly and biological activity. Studies have shown that hydrogen bonds and other weak interactions play a significant role in the formation of 1D-3D frameworks in quinoline-based compounds . The reactivity of the exocyclic double bond in quinoline derivatives has also been theoretically evaluated, indicating a correlation between reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as melting point, solubility, and spectroscopic characteristics, are influenced by their molecular structure. Vibrational spectroscopy, such as FT-IR and FT-Raman, is used to study the molecular vibrations and identify functional groups within the compound . The electronic properties, including HOMO and LUMO energies, provide insight into the compound's reactivity and potential for electron transfer processes. Additionally, molecular docking studies can predict the interaction of quinoline derivatives with biological targets, which is valuable for drug design .

Scientific Research Applications

Synthetic Studies and Structural Analysis

One area of research on derivatives similar to 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid involves synthetic studies and structural analyses of related compounds. For instance, research on 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a derivative with a structure related to quinoline carboxylic acids, demonstrated its synthesis via condensation and cyclodehydration processes. The structural stability of this compound in solid form is influenced by aromatic π-stacking interactions and hydrogen bonding (Li et al., 2013).

Noncovalent Interactions and Supramolecular Architecture

Another aspect of research focuses on the noncovalent interactions between quinoline derivatives and other compounds. Studies have shown that 2-methylquinoline, a structural analog, forms various supramolecular architectures when combined with carboxylic acids. These structures are stabilized by multiple noncovalent interactions, including hydrogen bonding, and are significant in understanding the binding behaviors of these compounds (Gao et al., 2014).

Chemical Synthesis and Functionalization

In the realm of chemical synthesis, research has delved into the creation and functionalization of quinoline carboxylic acids. For example, studies have explored the synthesis of 8-methylquinoline-5-carboxylic acid derivatives, revealing methods for the introduction of various functional groups into the quinoline structure, which is crucial for modifying the chemical properties and potential applications of these compounds (Gracheva et al., 1982).

properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(23)24)17-7-5-6-14(3)20(17)22-19/h5-13H,4H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYZEQZDAISYRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)